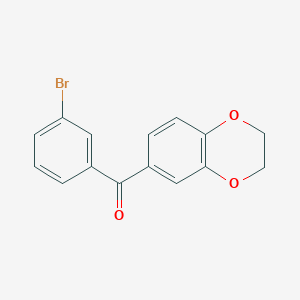

3-BROMO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE

Description

Contextualization within the Broader Benzophenone (B1666685) Derivatives Landscape

Benzophenones are a class of organic compounds characterized by a carbonyl group connecting two phenyl rings. This core structure is a common motif in medicinal chemistry, serving as a scaffold for a wide range of therapeutic agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net Furthermore, the benzophenone unit is a classic photosensitizer in photochemistry, valued for its efficient intersystem crossing. mdpi.com

The properties of benzophenone derivatives can be finely tuned by altering the substituents on the phenyl rings. These modifications can influence the molecule's absorption and emission of light, its reactivity, and its biological activity. 3-BROMO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE is a prime example of such molecular engineering, where the introduction of specific functional groups aims to impart desired chemical characteristics.

Significance of Bromine and Ethylenedioxy Substituents in Molecular Design and Reactivity

The two key substituents in this compound, the bromine atom and the ethylenedioxy group, play crucial roles in defining its chemical personality.

The bromine atom , being a halogen, is an electron-withdrawing group due to its electronegativity, yet it can also donate electron density to the aromatic ring through resonance. This dual nature allows it to influence the electronic distribution within the molecule, affecting its reactivity and photophysical properties. The presence of a bromine atom can also introduce steric bulk and provide a reactive site for further chemical transformations, such as cross-coupling reactions. In some contexts, brominated organic compounds have shown a range of biological activities. researchgate.net

The ethylenedioxy group is formed by two oxygen atoms connected by an ethylene (B1197577) bridge, typically attached to adjacent carbon atoms of an aromatic ring. This group is generally considered electron-donating and can increase the electron density of the phenyl ring to which it is attached. The rigid, five-membered ring formed by the ethylenedioxy group and the aromatic carbons can also impart conformational constraints on the molecule.

The interplay of the electron-withdrawing nature of the brominated ring and the electron-donating character of the ethylenedioxy-substituted ring creates a "push-pull" electronic effect across the carbonyl bridge. This can lead to interesting photophysical properties, such as intramolecular charge transfer, which is a desirable characteristic for applications in materials science, including organic light-emitting diodes (OLEDs). mdpi.com

Current Research Trajectories and Academic Relevance of the Compound

While specific research focused exclusively on this compound is limited, its structural motifs suggest several potential avenues for investigation. Its relevance lies in its potential as a building block for more complex molecules and as a functional material in its own right.

Given the prevalence of the benzophenone scaffold in medicinal chemistry, this compound could be explored as a precursor for the synthesis of novel therapeutic agents. nih.govresearchgate.net The bromine atom provides a handle for further functionalization, allowing for the introduction of other pharmacologically relevant groups.

In the realm of materials science, the push-pull electronic structure of this compound makes it a candidate for investigation in photochemistry and organic electronics. The benzophenone core is known for its use in photoinitiators and as a component in materials for OLEDs. mdpi.com The specific substitution pattern of this compound could lead to unique photophysical properties worthy of exploration.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBPEABCTRIHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364066 | |

| Record name | (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727419-55-8 | |

| Record name | (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations Involving 3 Bromo 3 ,4 Ethylenedioxy Benzophenone

Targeted Synthesis of 3-BROMO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE

The synthesis of this compound is a multi-step process that involves the strategic formation of a diaryl ketone scaffold, incorporating both a bromine substituent and an ethylenedioxy group on separate aromatic rings. A primary and efficient method for constructing the benzophenone (B1666685) core is the Friedel-Crafts acylation reaction. nih.govoregonstate.edursc.org This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. oregonstate.edursc.org

A plausible and direct synthetic route to this compound involves the Friedel-Crafts acylation of 1,4-benzodioxan with 3-bromobenzoyl chloride. chemicalbook.comchemicalbook.comnordmann.globalcymitquimica.comnih.gov In this approach, the 1,4-benzodioxan serves as the electron-rich aromatic substrate, which is acylated by the electrophilic 3-bromobenzoyl chloride. The reaction is typically carried out in an inert solvent with a Lewis acid catalyst to facilitate the formation of the acylium ion intermediate.

An alternative, though potentially less direct, approach would involve the bromination of a pre-formed 3',4'-(ethylenedioxy)benzophenone. However, this method may present challenges related to regioselectivity, as the bromine could potentially add to various positions on either aromatic ring. Therefore, the convergent synthesis using Friedel-Crafts acylation with specifically substituted precursors is generally preferred for achieving the desired isomer.

Strategic Bromination Routes for Benzophenone Scaffolds

The introduction of a bromine atom onto a benzophenone scaffold can be achieved through various synthetic strategies, each with its own advantages and limitations regarding regioselectivity and reaction conditions.

Electrophilic aromatic substitution is a fundamental method for the bromination of benzophenones. This approach typically utilizes elemental bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, to generate a highly electrophilic bromine species that attacks the aromatic ring. The regioselectivity of the bromination is governed by the electronic effects of the substituents already present on the benzophenone rings. The benzoyl group is a deactivating meta-director, while the ethylenedioxy group is an activating ortho-, para-director. Consequently, direct bromination of 3',4'-(ethylenedioxy)benzophenone would likely result in substitution on the activated ethylenedioxy-substituted ring, rather than the desired 3-position on the other ring.

Radical-mediated bromination is generally employed for the substitution of benzylic or allylic positions and is less commonly used for the direct bromination of aromatic rings in benzophenones. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator are characteristic of this type of reaction. cambridgescholars.com While effective for certain substrates, this method is not the preferred approach for introducing a bromine atom onto the aromatic nucleus of a benzophenone.

Decarboxylative halogenation, such as the Hunsdiecker reaction, is a method for converting carboxylic acids into organic halides. In the context of benzophenone synthesis, a bromobenzoic acid could be a precursor. For instance, 3-bromobenzoic acid can be converted to 3-bromobenzoyl chloride, a key reagent for the Friedel-Crafts acylation to produce this compound. cymitquimica.com This highlights the importance of brominated benzoic acids as versatile intermediates in the synthesis of halogenated benzophenones.

Multi-Step Synthesis and Route Optimization

The pivotal step is the Friedel-Crafts acylation of 1,4-benzodioxan with 3-bromobenzoyl chloride. nih.govoregonstate.edursc.org Optimization of this step would involve screening different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂), solvents, reaction temperatures, and stoichiometry of the reactants to maximize the yield of the desired product and minimize the formation of byproducts. Purification of the final product, likely through crystallization or column chromatography, is essential to obtain this compound in high purity. The synthesis of related benzophenone ethers has been reported with good yields, suggesting that a well-optimized route to the target compound should also be efficient. researchgate.net

Friedel-Crafts Acylation as a Core Reaction

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation. masterorganicchemistry.combyjus.comsigmaaldrich.comorganic-chemistry.orgoregonstate.eduscribd.comrsc.org This electrophilic aromatic substitution reaction involves the acylation of 1,4-benzodioxan (the ethylenedioxybenzene moiety) with 3-bromobenzoyl chloride. oregonstate.edu

The reaction is catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. masterorganicchemistry.comoregonstate.edulibretexts.orglibretexts.org The Lewis acid coordinates to the halogen of the acyl chloride, which generates a highly electrophilic acylium ion. byjus.comsigmaaldrich.com The electron-rich 1,4-benzodioxan ring then attacks the acylium ion, leading to the formation of a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product. byjus.com The reaction is typically performed in an inert solvent to facilitate the reaction and control the temperature. Because the product is a deactivated aromatic ketone, it does not typically undergo a second substitution, which allows for the synthesis of a monoacylated product. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation | Product |

| 1,4-Benzodioxan | 3-Bromobenzoyl Chloride | AlCl₃ (Lewis Acid) | Electrophilic Aromatic Substitution | This compound |

Condensation and Esterification Approaches

While Friedel-Crafts acylation is the primary route, alternative strategies involving condensation and esterification reactions can be considered for the synthesis of benzophenone derivatives, though they are less direct for this specific target. One such multistep approach is the Fries rearrangement, where a phenol (B47542) ester is rearranged to a hydroxy benzophenone in the presence of a Lewis acid. google.com In a hypothetical application, 1,4-benzodioxan could be modified to a phenolic derivative, esterified with 3-bromobenzoic acid, and then subjected to a Fries rearrangement.

Condensation reactions, such as those between an organometallic reagent derived from 1-bromo-3-(bromomethyl)benzene and a benzaldehyde (B42025) derivative of 1,4-benzodioxan, followed by oxidation, represent another potential, albeit more complex, synthetic pathway. The condensation of alkyl acetates with benzophenone using a strong base like lithium amide can form β-hydroxy esters, highlighting the reactivity of the benzophenone carbonyl group in condensation contexts. acs.org

Derivatization and Functionalization of this compound

The structure of this compound presents three main regions for further chemical modification: the bromine atom, the ethylenedioxy ring, and the benzophenone carbonyl group.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the benzophenone core is a key functional handle for introducing a variety of nucleophiles via nucleophilic aromatic substitution (SNAr). libretexts.orgck12.orgyoutube.com Although aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the reaction can be facilitated, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgck12.org In this molecule, the electron-withdrawing nature of the benzoyl group can help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr mechanism. libretexts.orgyoutube.comyoutube.com

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and arylamines, respectively. The reaction typically requires heat and sometimes the use of a catalyst to proceed at a reasonable rate.

| Substrate | Nucleophile | Reaction Type | Product Class |

| This compound | R-O⁻ (Alkoxide) | SNAr | Aryl Ether Derivative |

| This compound | R-S⁻ (Thiolate) | SNAr | Aryl Thioether Derivative |

| This compound | R₂N-H (Amine) | SNAr | Arylamine Derivative |

Cross-Coupling Reactions at the Brominated Position (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound makes it an ideal substrate for such transformations. acs.org The Suzuki-Miyaura coupling, in particular, is a versatile method for creating biaryl linkages by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. mdpi.comlibretexts.orgrsc.orgmdpi.comnih.gov

The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org This reaction is known for its high functional group tolerance and allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the benzophenone. mdpi.comrsc.org

Transformations Involving the Ethylenedioxy Ring System

The 1,4-benzodioxan (ethylenedioxy) ring is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions. masterorganicchemistry.com Reagents such as boron trichloride (B1173362) (BCl₃) or hydroiodic acid (HI) can be used to cleave the ether linkages, which would convert the ethylenedioxy group into two hydroxyl groups, yielding a catechol derivative. researchgate.netacs.org This transformation can be useful if further functionalization of the resulting dihydroxy-substituted ring is desired. The selective cleavage of such cyclic diethers can sometimes be challenging, but it provides a route to polyhydroxylated benzophenone structures. epa.gov

Reactivity of the Benzophenone Carbonyl Group (e.g., Reduction, Oxidation)

The carbonyl group of the benzophenone moiety is a site for a variety of chemical transformations, most notably reduction. The ketone can be readily reduced to a secondary alcohol, yielding a diphenylmethanol (B121723) derivative. gravitywaves.comzenodo.orgpitt.eduzenodo.orgvedantu.com A common and selective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), which is a mild reducing agent that is effective for converting aldehydes and ketones to alcohols. gravitywaves.comzenodo.orgzenodo.org The reaction involves the nucleophilic attack of a hydride ion from the borohydride reagent onto the electrophilic carbonyl carbon. vedantu.com Subsequent workup with water or a dilute acid protonates the resulting alkoxide to give the alcohol.

While reduction is a common transformation, oxidation of the benzophenone itself is less typical as it is already in a high oxidation state. However, the methylene (B1212753) bridge of the corresponding diphenylmethanol (the reduced form) can be oxidized back to the ketone.

| Starting Functional Group | Reagent | Reaction Type | Product Functional Group |

| Ketone (C=O) | Sodium Borohydride (NaBH₄) | Reduction | Secondary Alcohol (-CH(OH)-) |

| Secondary Alcohol (-CH(OH)-) | Oxidizing Agent (e.g., PCC) | Oxidation | Ketone (C=O) |

Mechanistic Investigations of Reactions involving this compound

Detailed Mechanisms of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction for the phenyl rings of this compound. The mechanism for EAS reactions generally proceeds in two steps. cymitquimica.com The first, and typically rate-determining, step involves the attack of the aromatic π-electron system on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. In the second, faster step, a base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. cymitquimica.com

For this compound, two distinct aromatic rings are available for substitution, and their reactivity is dictated by the attached substituents.

Ring A (3-Bromo-benzoyl group): This ring is substituted with a bromine atom and the benzoyl group. Both are deactivating groups, meaning they withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene.

The bromine atom is an ortho-, para-directing deactivator. While it deactivates the ring through its inductive effect, it directs incoming electrophiles to the positions ortho and para to itself via resonance.

The carbonyl group is a strong deactivator and a meta-director due to its powerful electron-withdrawing inductive and resonance effects.

Ring B (3',4'-Ethylenedioxy-phenyl group): This ring is highly activated. The ethylenedioxy group, which consists of two oxygen atoms connected by an ethylene (B1197577) bridge, is a strong electron-donating group through resonance. This significantly increases the nucleophilicity of the ring, making it the preferred site for electrophilic attack. The directing effects are ortho to the oxygen atoms.

Consequently, electrophilic substitution will overwhelmingly occur on the electron-rich 3',4'-ethylenedioxy-phenyl ring at the positions ortho to the ethylenedioxy group (positions 2' and 5').

Exploration of Radical Reaction Pathways and Intermediates

Benzophenone and its derivatives are well-known for their ability to participate in radical reactions, often initiated by UV light. Upon absorption of photons, the benzophenone core can be excited from its singlet ground state to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state.

This triplet-state benzophenone can act as a radical itself and initiate reactions by abstracting a hydrogen atom from a suitable donor molecule (R-H) to form a ketyl radical. This process is fundamental to its use as a photoinitiator.

For this compound, potential radical pathways include:

Hydrogen Abstraction: The excited triplet state can abstract a hydrogen atom from the ethylenedioxy ring, specifically from the benzylic positions of the ethylene bridge, which are activated. This would generate a stable benzylic radical intermediate.

Bromine Atom Transfer: Under certain conditions, particularly in the presence of radical initiators or specific catalysts, the carbon-bromine bond could undergo homolytic cleavage to produce an aryl radical. This pathway is less common than photochemical hydrogen abstraction but can be relevant in specific synthetic contexts like certain cross-coupling reactions.

Scavenging experiments and electron paramagnetic resonance (EPR) spectroscopy are key techniques used to detect and characterize the transient radical intermediates in such reactions. For instance, studies on the photocatalytic degradation of other benzophenone derivatives have used EPR to demonstrate the generation of hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals, which are key reactive species in the degradation process.

Catalytic Mechanisms in Derivatization (e.g., Photo-catalyzed Processes)

The benzophenone moiety within this compound allows it to function as a photocatalyst. The mechanism of benzophenone-sensitized photocatalysis typically involves the following steps:

Photoexcitation: The benzophenone molecule absorbs UV light, promoting it to an excited triplet state (³BP*).

Energy or Electron Transfer: The excited sensitizer (B1316253) can then either transfer its energy to another molecule, bringing it to an excited state, or engage in an electron transfer process.

Hydrogen Abstraction: As mentioned previously, the most common pathway is the abstraction of a hydrogen atom from a substrate molecule, generating a ketyl radical and a substrate-derived radical.

Catalytic Cycle Regeneration: The ketyl radical can then participate in further reactions, eventually regenerating the ground-state benzophenone, thus completing the catalytic cycle.

In the context of derivatizing this compound itself, this photo-catalytic property means that under UV irradiation, it can promote reactions on other added substrates. Alternatively, in intermolecular reactions, one molecule of the compound can act as a catalyst to transform another.

Influence of Substituent Effects on Reaction Pathways

The substituents on the benzophenone scaffold profoundly influence the molecule's reactivity, regioselectivity, and the stability of reaction intermediates.

Interactive Data Table: Summary of Substituent Effects

| Substituent | Ring | Electronic Effect | Type | Directing Influence (for EAS) |

| 3-Bromo | A | Inductive: WithdrawingResonance: Donating | Deactivating | Ortho, Para |

| Carbonyl | A | Inductive: WithdrawingResonance: Withdrawing | Deactivating | Meta |

| 3',4'-Ethylenedioxy | B | Inductive: WithdrawingResonance: Donating | Activating | Ortho |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton and Carbon-13 NMR Analyses

Proton (¹H) NMR Spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to one another in 3-BROMO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE. The predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the two benzene rings and the protons of the ethylenedioxy group.

Aromatic Region: The protons on the brominated phenyl ring are expected to appear as a complex multiplet pattern due to spin-spin coupling. The protons on the ethylenedioxy-substituted ring would also show distinct signals, likely appearing as doublets or doublets of doublets, influenced by their neighboring protons.

Ethylenedioxy Protons: The four protons of the ethylenedioxy group (-O-CH₂-CH₂-O-) are chemically equivalent and would likely appear as a singlet in the aliphatic region of the spectrum, typically around 4.0-4.5 ppm.

Carbon-13 (¹³C) NMR Spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak.

Carbonyl Carbon: A characteristic downfield signal, typically in the range of 190-200 ppm, would be indicative of the ketone carbonyl carbon.

Aromatic Carbons: The twelve aromatic carbons would give rise to a series of peaks in the aromatic region (approximately 110-160 ppm). The carbon atom attached to the bromine would experience a "heavy atom effect," which can influence its chemical shift.

Ethylenedioxy Carbons: The two equivalent carbon atoms of the ethylenedioxy group would produce a single peak in the aliphatic region, generally between 60-70 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~195 |

| Aromatic (C-Br) | ~122 |

| Aromatic (CH) | 125-135 |

| Aromatic (C-O) | 145-155 |

| Aromatic (C-C=O) | 130-140 |

| Ethylenedioxy (-O-CH₂) | ~65 |

Note: The above table presents predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling relationships. Cross-peaks in the COSY spectrum would confirm which protons are adjacent to each other, which is invaluable for assigning the complex splitting patterns in the aromatic regions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the protons on the aromatic rings and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules. In the positive ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺. The high-resolution ESI-MS would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

| [M(⁷⁹Br)+H]⁺ | 319.0 |

| [M(⁸¹Br)+H]⁺ | 321.0 |

| [M(⁷⁹Br)+Na]⁺ | 341.0 |

| [M(⁸¹Br)+Na]⁺ | 343.0 |

Note: The m/z values are nominal masses.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would provide information on its purity and, upon electron ionization (EI), a characteristic fragmentation pattern. The fragmentation in EI-MS is typically more extensive than in ESI-MS and can provide valuable structural information. Key fragmentation pathways would likely involve cleavage at the carbonyl group, leading to the formation of benzoyl and bromobenzoyl cations, as well as fragments corresponding to the ethylenedioxybenzene moiety.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically appearing in the region of 1650-1680 cm⁻¹. Other significant absorptions would include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region

C-O stretching (ether linkages): Strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

C-Br stretching: Typically in the fingerprint region, below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch would also be observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Carbonyl (C=O) Stretch | ~1660 |

| Aromatic C=C Stretch | 1450-1600 |

| Ether C-O Stretch | 1000-1300 |

| C-Br Stretch | <700 |

Interpretation of Characteristic Absorptions (e.g., Carbonyl Stretching)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the case of this compound, the most diagnostic absorption band in its IR spectrum is that of the carbonyl (C=O) stretching vibration.

As a diaryl ketone, the electronic environment of the carbonyl group is significantly influenced by the two attached aromatic rings. The conjugation of the carbonyl group with the π-systems of the 3-bromophenyl ring and the 3',4'-(ethylenedioxy)phenyl ring delocalizes the electron density of the C=O bond, which slightly weakens it and lowers its vibrational frequency compared to a non-conjugated aliphatic ketone (typically ~1715 cm⁻¹).

For most diaryl ketones, the carbonyl stretching band appears in the region of 1680–1600 cm⁻¹. Unsubstituted benzophenone (B1666685), for example, exhibits its C=O stretch at approximately 1652 cm⁻¹. In a structurally related compound containing the 2,3-dihydrobenzo[b] cymitquimica.comscielo.brdioxin moiety, (E)-1-(2,3-dihydrobenzo[b] cymitquimica.comscielo.brdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, the carbonyl absorption is observed at 1655 cm⁻¹ nih.gov. Given these reference points, the expected carbonyl stretching frequency for this compound would be in a similar range.

The presence of the electron-donating ethylenedioxy group and the electron-withdrawing bromine atom will subtly modulate the exact position of this absorption. The ethylenedioxy group increases electron density on its attached ring through resonance, enhancing conjugation and potentially lowering the C=O frequency. Conversely, the inductive effect of the bromine atom on the other ring might slightly increase it. The net effect results in a characteristic absorption within the expected range for conjugated diaryl ketones.

Table 1: Estimated Characteristic IR Absorptions for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Diaryl Ketone | 1650 - 1665 | Strong |

| C=C Stretch | Aromatic Ring | 1575 - 1600 | Medium-Strong |

| C-O-C Stretch | Aryl Ether (Ethylenedioxy) | 1230 - 1270 | Strong |

| C-Br Stretch | Aryl Bromide | 600 - 800 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its chromophore system and photophysical properties.

Analysis of π-π and n-π Transitions**

The electronic absorption spectrum of benzophenone-based compounds is typically characterized by two main types of transitions:

π-π* Transitions: These are high-energy, high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For benzophenone and its derivatives, these transitions are responsible for the strong absorption bands observed in the shorter wavelength UV region (typically below 300 nm). These transitions arise from the extensive π-conjugated system of the aromatic rings and the carbonyl group.

n-π* Transitions: This type of transition involves the excitation of an electron from a non-bonding (n) orbital, specifically one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. These transitions are of lower energy and are symmetry-forbidden, resulting in a characteristically weak absorption band at a longer wavelength (typically between 330-370 nm for benzophenone). This absorption tail is responsible for the photochemical reactivity of many benzophenones upon exposure to UVA light.

In this compound, the core benzophenone chromophore dictates the presence of these characteristic transitions. The substituents on the phenyl rings will cause solvatochromic and bathochromic shifts (a shift to longer wavelengths) in these absorption bands compared to the parent benzophenone molecule.

Photophysical Properties and Extended Conjugation Effects

The photophysical properties of this compound are directly related to its electronic structure. The substituents play a crucial role in modulating these properties.

Extended Conjugation: The ethylenedioxy group, being an electron-donating group, enhances the conjugation across the molecule. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (red shift) in the π-π* absorption bands is expected compared to unsubstituted benzophenone.

Heavy Atom Effect: The presence of the bromine atom is significant. Due to the "heavy atom effect," the bromine atom enhances the rate of intersystem crossing (ISC). ISC is a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). Benzophenones are known for their highly efficient ISC. The bromine atom further facilitates this spin-forbidden transition, leading to a very high triplet quantum yield. This property makes many brominated aromatic compounds effective photosensitizers.

While fluorescence (emission from the S₁ state) is typically very weak or non-existent for benzophenones due to the rapid and efficient ISC, they are often phosphorescent (emission from the T₁ state), especially at low temperatures. The enhanced ISC in this compound would likely result in negligible fluorescence but potentially significant triplet state reactivity.

Table 2: Predicted Electronic Absorption Properties for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π-π | Conjugated Aromatic System | ~260 - 290 | High |

| n-π | Carbonyl Group (C=O) | ~340 - 370 | Low |

Computational Chemistry and Theoretical Modeling of 3 Bromo 3 ,4 Ethylenedioxy Benzophenone

Quantum Chemical Calculations of Electronic Structure

No specific studies detailing the quantum chemical calculations of the electronic structure of 3-BROMO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE were identified. Such calculations would typically involve methods to determine the molecule's geometry, energy, and electronic properties.

Density Functional Theory (DFT) Studies

There are no available Density Functional Theory (DFT) studies specifically for this compound. DFT is a common computational method used to investigate the electronic structure of molecules, providing insights into optimized geometry (bond lengths and angles) and other electronic properties. For related benzophenone (B1666685) derivatives, DFT calculations have been employed to understand their structural and electronic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

A specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound has not been reported. This type of analysis is crucial for understanding a molecule's chemical reactivity and its electronic properties. The HOMO-LUMO gap is a key parameter that influences the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity.

Charge Distribution and Electrostatic Potential Mapping

Information regarding the charge distribution and electrostatic potential mapping for this compound is not available in the current body of scientific literature. Electrostatic potential maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

No published research was found on the reaction pathway modeling and transition state analysis for the synthesis or reactions of this compound.

Elucidation of Reaction Mechanisms via Computational Simulations

There are no computational simulations available that elucidate the reaction mechanisms involving this compound. Such simulations would provide a molecular-level understanding of the steps involved in its formation or subsequent reactions.

Prediction of Regioselectivity (e.g., Bromination Sites)

While the structure of the molecule suggests potential sites for further reactions, there are no specific computational studies that predict the regioselectivity of reactions such as further bromination on the 3',4'-(ethylenedioxy)benzophenone precursor. Computational modeling could, in principle, be used to determine the most likely positions for electrophilic substitution by analyzing the electron density and stability of potential intermediates.

Despite a comprehensive search of available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction studies for the compound This compound have been publicly reported. As a result, the detailed crystallographic and solid-state structural analysis requested in the outline cannot be provided at this time.

The generation of scientifically accurate data for the specified sections, including bond lengths, bond angles, torsion angles, molecular conformation, intermolecular interactions, and polymorphism, is entirely contingent on the availability of a solved crystal structure. This information is typically deposited in resources such as the Cambridge Crystallographic Data Centre (CCDC) or published in peer-reviewed scientific journals.

While information on related compounds and various isomers of brominated benzophenones exists, a direct crystallographic study of the 3-bromo isomer with the ethylenedioxy group at the 3' and 4' positions is not present in the accessed records. Therefore, the creation of the requested article with the specified detailed structural analysis is not possible without the foundational experimental data.

Advanced Applications and Research Directions of 3 Bromo 3 ,4 Ethylenedioxy Benzophenone

Role in Advanced Organic Synthesis as a Versatile Building Block

The presence of both a bromo group and a benzophenone (B1666685) core makes 3-BROMO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE a valuable intermediate in the synthesis of more complex organic molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the benzophenone structure can be modified or incorporated into larger molecular frameworks.

As a precursor, this compound offers multiple reaction sites for the construction of intricate molecular designs. The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

For instance, the Suzuki coupling can be employed to introduce various aryl or vinyl groups at the 3-position, leading to extended π-conjugated systems. Similarly, the Sonogashira coupling can be used to attach alkyne moieties, which are themselves versatile functional groups for further transformations, including click chemistry. The Buchwald-Hartwig amination provides a route to introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals and other biologically active molecules. The general reactivity of brominated aromatic compounds in such transformations is well-documented, underscoring the potential of this specific benzophenone derivative in the synthesis of complex organic structures.

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation. The bifunctional nature of this compound, possessing both an electrophilic carbonyl group and a reactive aryl bromide, makes it a suitable candidate for such processes.

While specific examples involving this exact compound are not extensively reported in publicly available literature, its structural motifs suggest potential applications. For example, the carbonyl group can participate in reactions like the Passerini or Ugi multi-component reactions. In a hypothetical scenario, the benzophenone moiety could react with an isocyanide and a carboxylic acid in a Passerini reaction to form an α-acyloxy amide derivative.

Furthermore, the bromo substituent can be involved in cascade sequences that are initiated by a cross-coupling reaction. A palladium-catalyzed coupling could be the first step, followed by an intramolecular cyclization or another bond-forming event to rapidly build molecular complexity. Such reaction sequences are valuable in the efficient synthesis of heterocyclic compounds and other elaborate molecular architectures.

Applications in Materials Science Research

The photophysical and chemical properties of the benzophenone core, combined with the electronic influence of the ethylenedioxy and bromo substituents, position this compound as a promising building block in materials science.

Benzophenone and its derivatives are well-known Type II photoinitiators. Upon absorption of UV light, the benzophenone moiety is promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable donor, such as an amine, to generate free radicals that initiate polymerization.

The specific substitution pattern of this compound can influence its photophysical properties, such as its absorption spectrum and the lifetime of its excited state. The electron-donating ethylenedioxy group may shift the absorption wavelength, potentially allowing for initiation with longer wavelength light. The heavy bromine atom could enhance intersystem crossing to the reactive triplet state through the heavy-atom effect. These features could be advantageous in the design of new and more efficient photoinitiation systems for applications in coatings, adhesives, and 3D printing.

| Potential Photoinitiator Properties | Influence of Structural Moieties |

| UV Absorption | The benzophenone core is the primary chromophore. The ethylenedioxy group may cause a red-shift in the absorption spectrum. |

| Intersystem Crossing | The bromine atom can enhance the rate of intersystem crossing from the singlet to the triplet excited state. |

| Radical Generation | The excited triplet state can abstract a hydrogen atom from a co-initiator to generate initiating radicals. |

The ability of this compound to undergo polymerization or be grafted onto polymer chains opens up possibilities for the creation of functional and photoresponsive materials. Through reactions involving the bromo group, this molecule can be incorporated as a monomer or a pendant group in various polymer backbones.

For example, polymers containing this benzophenone moiety could exhibit photo-crosslinkable properties. Upon irradiation with UV light, the benzophenone groups can induce cross-linking between polymer chains, leading to changes in the material's mechanical properties, solubility, and thermal stability. This is a key principle in the production of photoresists for microelectronics and other photolithographic applications. Furthermore, the benzophenone unit can act as a photosensitizer, transferring energy to other molecules and enabling photochemical reactions within the polymer matrix.

The ethylenedioxy group in this compound is a common building block in the field of organic electronics, particularly in the synthesis of conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). The presence of this group in the benzophenone structure suggests its potential as a monomer or precursor for the synthesis of novel conjugated materials.

Light-Assisted Nanoparticle Synthesis

There is currently no available scientific literature detailing the use of this compound in light-assisted nanoparticle synthesis. Research in this area for other benzophenone derivatives often focuses on their role as photoinitiators, where they absorb light to generate radicals that can initiate polymerization or reduce metal precursors to form nanoparticles. However, no studies have been published that specifically investigate or report on the application of this compound for this purpose.

Emerging Research Avenues and Future Prospects

The potential of this compound in emerging research fields remains speculative due to the absence of dedicated studies. The subsections below address the lack of specific research findings.

No research has been published on the integration of this compound into supramolecular assemblies or frameworks. The design of such systems relies on specific molecular recognition and non-covalent interactions, and while the benzophenone scaffold is used in some supramolecular structures, the specific influence of the 3-bromo and 3',4'-ethylenedioxy substituents of this particular compound has not been investigated.

There are no available studies that explore the use of this compound as a ligand or scaffold in advanced catalysis. The development of new catalysts often involves the synthesis and evaluation of novel molecular architectures, but this compound has not been reported in such a context.

The development of hybrid organic-inorganic materials incorporating this compound has not been documented in the scientific literature. The creation of such materials involves the covalent or non-covalent linking of organic molecules with inorganic components, and no research has been published detailing the use of this specific benzophenone derivative in this capacity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-BROMO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized benzophenone derivative. For example, bromination of 3',4'-(ethylenedioxy)benzophenone using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous carbon tetrachloride at 70–80°C achieves regioselective bromination at the 3-position . Yield optimization requires controlled stoichiometry (1.1–1.2 eq. NBS), inert atmosphere, and monitoring via TLC/HPLC to prevent over-bromination. Post-synthesis purification involves column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar derivatives?

- Methodological Answer :

- NMR : The bromine atom induces distinct deshielding in H NMR (e.g., aromatic protons adjacent to Br show δ 7.5–8.0 ppm). C NMR confirms Br substitution via a carbon signal at δ 120–125 ppm (C-Br coupling).

- IR : The ethylenedioxy group exhibits strong C-O-C stretching at 1250–1280 cm, while the carbonyl (C=O) appears at ~1650 cm. Differentiation from non-brominated analogs relies on absence/presence of Br-specific signals .

Q. What solvents are optimal for recrystallization, and how does solubility vary with temperature?

- Methodological Answer : Ethanol/water mixtures (7:3 v/v) are ideal for recrystallization due to moderate polarity and temperature-dependent solubility. Solubility in ethanol increases from 12 mg/mL at 25°C to 45 mg/mL at 60°C. Polar aprotic solvents (e.g., DMF) dissolve the compound readily but complicate recovery. Solvent selection should align with downstream applications (e.g., biological assays require DMSO-compatible solvents) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethylenedioxy group influence bromination regioselectivity in benzophenone derivatives?

- Methodological Answer : The ethylenedioxy group acts as an electron-donating substituent, directing bromination to the meta position via resonance stabilization. Steric hindrance from the fused dioxane ring further restricts reactivity at the 2- and 4-positions. Computational studies (DFT/B3LYP-6-311G) show reduced electron density at the 3-position (Mulliken charge: −0.12 vs. −0.08 at 4-position), favoring electrophilic attack . Experimental validation uses competitive bromination of substituted analogs .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) for brominated benzophenones?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, concentration thresholds). Standardized protocols include:

- Dose-Response Curves : Test across 0.1–100 µM to identify IC values and cytotoxicity thresholds (MTT assay).

- Selectivity Screening : Compare activity against related enzymes (e.g., CYP450 isoforms) to rule off-target effects.

- Metabolite Profiling : LC-MS/MS identifies reactive metabolites that may confound results (e.g., debromination products) .

Q. Can computational modeling predict the compound’s photostability and UV absorption for applications in photodynamic therapy?

- Methodological Answer : Time-dependent DFT (TD-DFT) with CAM-B3LYP/6-311+G(d,p) accurately predicts UV-Vis spectra by simulating electronic transitions. Key orbitals involved: HOMO (π-bonding in benzophenone) → LUMO (π* antibonding with Br substituent). Calculated λ ~290 nm aligns with experimental UV data, suggesting moderate photostability. Accelerated light-exposure experiments (Xe lamp, 300–800 nm) validate degradation kinetics .

Q. How does the ethylenedioxy moiety impact intermolecular interactions in crystal packing?

- Methodological Answer : X-ray crystallography reveals that the ethylenedioxy group facilitates CH-π interactions (3.5–3.8 Å) between the dioxane oxygen and aromatic protons of adjacent molecules. These interactions stabilize the monoclinic P2/c lattice, with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å. Comparative analysis with non-dioxane analogs shows reduced melting points (∆mp = 20–25°C) due to weaker packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.